Concanamycin a - 80890-47-7

Concanamycin a

Catalog Number: EVT-264279
CAS Number: 80890-47-7
Molecular Formula: C46H75NO14
Molecular Weight: 866.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a plecomacrolide antibiotic naturally produced by various species of Streptomyces, notably Streptomyces neyagawaensis. [, , , , , ] Concanamycin A is widely used in scientific research as a tool to investigate the diverse biological roles of V-ATPases.

Synthesis Analysis

The biosynthetic pathway of concanamycin A has been elucidated through feeding experiments with 13C-labelled precursors. [] The pathway involves a modular polyketide synthase (PKS) encoded by six large genes, utilizing unusual polyketide building blocks like ethylmalonyl-CoA and methoxymalonyl-ACP. [] The pendant deoxysugar moiety, 4′-O-carbamoyl-2′-deoxyrhamnose, is also incorporated during biosynthesis. [] Detailed methodologies for the chemical synthesis of concanamycin A have not been extensively reported.

Molecular Structure Analysis

Concanamycin A features a complex 18-membered macrolactone ring structure adorned with multiple functional groups, including hydroxyl groups, methyl groups, and a unique deoxysugar moiety. [] Structural analysis of the concanamycin A binding site on V-ATPase has revealed critical interactions with the transmembrane V0 sector, specifically involving subunit c. []

Mechanism of Action

Concanamycin A exerts its primary biological effect by binding to the V0 subunit c of V-ATPases, a highly conserved proton pump found in various intracellular compartments and organelles. [, ] This binding inhibits proton translocation by preventing the rotation of the ATP6V0C multimer, leading to the accumulation of protons in the cytoplasm. []

Physical and Chemical Properties Analysis

Concanamycin A is a hydrophobic molecule due to its macrolide structure and is soluble in organic solvents. [] Its specific physical properties, such as melting point and spectral characteristics, have not been widely reported in the context of its research applications.

Applications

a. Investigating V-ATPase function: - Elucidating the role of V-ATPase in osteoclast-mediated bone resorption, making it a potential target for osteoporosis treatment. [] - Studying the involvement of V-ATPase in intracellular pH regulation in various cell types, including salivary gland cells of insects and macrophages. [, , , ]- Analyzing the role of V-ATPase in the acidification of intracellular compartments in parasites like Trypanosoma cruzi. []- Investigating the role of V-ATPase in the entry of enveloped viruses, such as influenza virus, vesicular stomatitis virus, and Semliki Forest virus, into host cells. [, , ]- Determining the involvement of V-ATPase in the biogenesis of GLUT4 vesicles, which are crucial for glucose uptake in adipocytes. []

b. Analyzing Cellular Processes: - Studying the role of V-ATPase in autophagy, a cellular degradation process essential for maintaining cellular homeostasis. []- Investigating the involvement of V-ATPase in the sorting and trafficking of soluble proteins to vacuoles in plant cells. [, ] - Understanding the mechanisms of apoptosis induced by V-ATPase inhibition in various cell types. [, , , ]

c. Immunological Studies: - Investigating the role of V-ATPase in maintaining the structure and function of lytic granules in cytotoxic T lymphocytes (CTLs). []- Analyzing the contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity. [, ]

Future Directions
  • Developing concanamycin A analogs: Creating derivatives with improved pharmacological properties, such as increased specificity for certain V-ATPase isoforms and reduced off-target effects, is a promising area of research. [, ]
  • Targeting V-ATPases in specific diseases: Further exploring the therapeutic potential of concanamycin A and its analogs in diseases where V-ATPase dysfunction plays a significant role, such as cancer, osteoporosis, and infectious diseases. [, , ]
  • Understanding the interplay between V-ATPase and other cellular processes: Investigating the intricate connections between V-ATPase activity and other cellular pathways, such as autophagy, endocytosis, and signal transduction, to gain a more comprehensive understanding of cellular physiology. [, ]

Bafilomycin A1

  • Compound Description: Bafilomycin A1 is a macrolide antibiotic isolated from Streptomyces species. It is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase) [1-3, 6, 8-11, 13, 16-19, 21-23, 27]. It acts by binding to the V0 sector subunit c of the V-ATPase complex, preventing H+ translocation and causing cytoplasmic H+ accumulation []. Bafilomycin A1 has been shown to exhibit anticancer effects by inhibiting cell proliferation and tumor growth [].

Artemisinin

  • Relevance: Although structurally unrelated to concanamycin A, artemisinin displays a similar effect on the digestive vacuole pH of P. falciparum []. Research suggests that combining artemisinin with concanamycin A results in a synergistic antimalarial effect, offering a potential new avenue for artemisinin-based combination therapies [].

Ellagic Acid

  • Compound Description: Ellagic acid is a natural polyphenolic compound found in various plants []. It exhibits various biological activities, including antimalarial properties []. Like concanamycin A, ellagic acid has been shown to alkalinize the digestive vacuole of Plasmodium falciparum [].
  • Relevance: Despite being structurally different from concanamycin A, ellagic acid shares a common target in P. falciparum, affecting the digestive vacuole pH []. Studies highlight a synergistic interaction between ellagic acid and concanamycin A in inhibiting parasite growth, suggesting a potential combination therapy for malaria [].

Pyronaridine

  • Compound Description: Pyronaridine is an antimalarial drug used in combination therapies [].
  • Relevance: While pyronaridine possesses a distinct chemical structure and mechanism of action compared to concanamycin A, their shared antimalarial activity led to investigations of their combined efficacy []. Studies revealed an additive effect when concanamycin A and pyronaridine were used together against Plasmodium falciparum [].

5-(N-Ethyl-N-isopropyl)-amiloride (EIPA)

  • Compound Description: EIPA is a pharmacological agent known to inhibit Na+/H+ exchangers [].
  • Relevance: Although structurally unrelated to concanamycin A, EIPA is used in conjunction to study the interplay between V-ATPase and Na+/H+ exchange in pH regulation []. EIPA's ability to block Na+/H+ exchange helps delineate the specific roles of V-ATPase and other pH regulatory mechanisms in various cellular processes.

S-Nitroso-N-acetyl-dl-penicillamine (SNAP)

  • Compound Description: SNAP is a nitric oxide (NO) donor [].
  • Relevance: While SNAP is not structurally related to concanamycin A, it is used to investigate the role of NO in V-ATPase inhibitor-induced apoptosis []. Specifically, SNAP helps to understand whether NO production contributes to the cell death observed with V-ATPase inhibitors like concanamycin A.

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, sodium salt (carboxy-PTIO)

  • Compound Description: Carboxy-PTIO is a scavenger of nitric oxide (NO) [].
  • Relevance: Although structurally different from concanamycin A, carboxy-PTIO is used to understand the role of NO in the cellular effects of V-ATPase inhibitors []. By scavenging NO, carboxy-PTIO helps to determine if the observed effects of concanamycin A are mediated by NO production.

Dibucaine

  • Compound Description: Dibucaine is a known inhibitor of Na+, K+-ATPase [].
  • Relevance: Although structurally unrelated to concanamycin A, dibucaine serves as a tool to compare the effects of inhibiting different types of ATPases on cellular processes such as NO production and cell viability []. This comparison aids in understanding the specific role of V-ATPase inhibition by concanamycin A.

Oligomycin

  • Compound Description: Oligomycin is an inhibitor of F-ATPase, specifically targeting the F0 subunit [].
  • Relevance: Despite being structurally dissimilar to concanamycin A, oligomycin is often utilized in research alongside concanamycin A to study the distinct roles of different ATPases, like V-ATPase and F-ATPase, in cellular functions such as NO production and cell viability [].

9-O-[p-(Trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[125I]iodo-concanolide A (J-concanolide A)

  • Compound Description: J-concanolide A is a semisynthetic derivative of concanamycin A used as a radioactive probe to identify the binding site of concanamycin A within the V-ATPase complex []. It retains inhibitory activity against V-ATPase, although with lower potency compared to concanamycin A [].
  • Relevance: J-concanolide A is directly derived from concanamycin A and serves as a crucial tool for understanding the precise binding interactions of concanamycin A within its target, the V-ATPase complex [].

Indolyl pentadieneamide

  • Compound Description: Indolyl pentadieneamide is a synthetic compound designed as an inhibitor of V-ATPase [, ].
  • Relevance: While structurally different from concanamycin A, indolyl pentadieneamide shares the same target, the V-ATPase, and exhibits a similar mode of action [, ]. Comparing their binding affinities and inhibitory potencies helps to understand the key structural features necessary for V-ATPase inhibition.

Salicylihalamide

  • Compound Description: Salicylihalamide is a benzolactone enamide that acts as a V-ATPase inhibitor [].
  • Relevance: Despite belonging to a different structural class than concanamycin A, salicylihalamide shares the same target, V-ATPase, making it a valuable point of comparison for studying the mechanism of V-ATPase inhibition and exploring structure-activity relationships [].

Properties

CAS Number

80890-47-7

Product Name

Concanamycin a

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

Molecular Formula

C46H75NO14

Molecular Weight

866.1 g/mol

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1

InChI Key

DJZCTUVALDDONK-LNFFOTJESA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Solubility

Soluble in DMSO

Synonyms

Concanamycin A; X 4357 B; X-4357 B; X4357 B; NSC 674620.

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.